molecular formula C6H3BrClFO2S B2856168 5-Bromo-2-chlorobenzene-1-sulfonyl fluoride CAS No. 1934434-93-1

5-Bromo-2-chlorobenzene-1-sulfonyl fluoride

Cat. No.: B2856168
CAS No.: 1934434-93-1
M. Wt: 273.5
InChI Key: IKGCZGNHGHPKND-UHFFFAOYSA-N
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Description

5-Bromo-2-chlorobenzene-1-sulfonyl fluoride (CAS: 1934434-93-1) is a halogenated aromatic sulfonyl fluoride with the molecular formula C₆H₃BrClFO₂S and a molecular weight of 273.50 g/mol. It is primarily utilized as a reactive intermediate in organic synthesis, particularly in the development of sulfonamide-based pharmaceuticals and agrochemicals. Key properties include its storage requirement under an inert atmosphere at 2–8°C and its classification as a Class 8 hazardous material (corrosive) with the UN# 3261 .

Properties

IUPAC Name

5-bromo-2-chlorobenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGCZGNHGHPKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chlorobenzene-1-sulfonyl fluoride typically involves the sulfonylation of 5-bromo-2-chlorobenzene. One common method is the reaction of 5-bromo-2-chlorobenzene with sulfuryl chloride (SO2Cl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride intermediate, which is then fluorinated using a fluorinating agent like hydrogen fluoride (HF) or sulfur tetrafluoride (SF4) to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chlorobenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Catalysts: Palladium (Pd) for coupling reactions

Major Products

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

    Biaryl Compounds: Formed by coupling reactions

Scientific Research Applications

5-Bromo-2-chlorobenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chlorobenzene-1-sulfonyl fluoride involves the formation of a covalent bond with the active site of target enzymes. The sulfonyl fluoride group reacts with nucleophilic residues such as serine or cysteine in the enzyme’s active site, leading to irreversible inhibition. This covalent modification disrupts the enzyme’s function, making it a valuable tool for studying enzyme activity and developing enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-bromo-2-chlorobenzene-1-sulfonyl fluoride with structurally related sulfonyl halides and derivatives:

Property This compound 5-Bromo-2-chlorobenzene-1-sulfonyl Chloride 5-Bromo-2-hydroxybenzenesulfonyl Chloride
CAS No. 1934434-93-1 81226-68-8 Not provided
Molecular Formula C₆H₃BrClFO₂S C₆H₃BrCl₂O₂S C₆H₄BrClO₃S
Molecular Weight 273.50 g/mol 289.96 g/mol 271.52 g/mol
Boiling Point Not available 343.367°C Not reported
Density Not available 1.88 g/cm³ Not reported
Hazard Statements H302, H314, H335 H317, H319 Not specified
Applications Specialty synthesis Sulfonamide inhibitor synthesis Intermediate in drug discovery

Key Differences

Reactivity :

  • The fluoride derivative (C₆H₃BrClFO₂S) is less reactive in nucleophilic substitution reactions compared to the chloride (C₆H₃BrCl₂O₂S) due to the stronger C–F bond . This makes the fluoride more stable but less versatile in reactions requiring facile leaving groups.
  • The hydroxybenzenesulfonyl chloride (C₆H₄BrClO₃S) contains a hydroxyl group, enabling hydrogen bonding and increased solubility in polar solvents .

Safety Profile :

  • The fluoride’s hazard profile emphasizes acute toxicity (H302) and corrosivity (H314) , while the chloride primarily poses risks for skin sensitization (H317) and eye irritation (H319) .

Synthetic Utility :

  • Sulfonyl chlorides (e.g., CAS 81226-68-8) are widely used in synthesizing sulfonamide drugs, as seen in the preparation of WD repeat-containing protein inhibitors .
  • Sulfonyl fluorides, though less reactive, are gaining traction in click chemistry and covalent inhibitor design due to their hydrolytic stability .

Research Findings and Commercial Availability

  • Pricing and Packaging :

    • This compound is sold at €500/250 mg (CymitQuimica), reflecting its niche application .
    • The chloride variant (CAS 81226-68-8) is available from suppliers like American Elements and Combi-Blocks, with bulk pricing tailored for industrial-scale pharmaceutical synthesis .
  • Stability and Storage :

    • The fluoride requires stringent storage conditions (inert atmosphere, 2–8°C ) to prevent hydrolysis, whereas the chloride is stored at ambient temperature .

Biological Activity

5-Bromo-2-chlorobenzene-1-sulfonyl fluoride (BCBSF) is an organic compound notable for its significant biological activity, particularly as an enzyme inhibitor. This article explores its chemical properties, biological interactions, and applications in research and industry.

BCBSF has the molecular formula C6H3BrClFO2SC_6H_3BrClFO_2S and a molecular weight of 273.50 g/mol. The compound features a benzene ring substituted with bromine, chlorine, and a sulfonyl fluoride group, which imparts unique reactivity characteristics. The sulfonyl fluoride group is highly reactive towards nucleophiles, making it a valuable tool in biochemical research.

The biological activity of BCBSF primarily arises from its ability to interact with nucleophilic sites on target enzymes. The sulfonyl fluoride group forms covalent bonds with amino acids, particularly those containing serine residues at their active sites. This covalent modification leads to the inhibition of enzyme activity, making BCBSF a potent inhibitor in various biochemical pathways.

Applications in Research

BCBSF is utilized extensively in biochemical research for studying enzyme mechanisms and potential therapeutic applications. Its reactivity allows researchers to probe the functions of serine proteases and other enzymes that possess nucleophilic active sites.

Case Studies

  • Enzyme Inhibition Studies : In studies involving serine proteases, BCBSF has been shown to effectively inhibit enzyme activity by covalently modifying the active site serine residue. This inhibition can be quantitatively assessed using IC50 values, demonstrating its potency as an inhibitor.
  • Chemical Probes Development : BCBSF has been used to develop sulfonyl fluoride-based chemical probes that selectively engage target proteins in cellular environments. For instance, modifications of BCBSF have led to the creation of ligands that bind to cereblon, a component of the E3 ubiquitin ligase complex, enhancing our understanding of protein degradation pathways in cells .

Comparative Analysis with Similar Compounds

The following table summarizes key features of BCBSF compared to structurally similar compounds:

Compound NameMolecular FormulaUnique Features
This compoundC6H3BrClFO2SStrong enzyme inhibitor; high reactivity towards nucleophiles
2-Bromo-4-chlorobenzene-1-sulfonyl fluorideC6H3BrClFO2SDifferent positioning affects reactivity
2-Bromo-5-fluorobenzene-1-sulfonyl fluorideC6H3BrFClO2SFluorine substitution alters electronic properties

Research Findings

Recent studies have highlighted the versatility of BCBSF in various applications:

  • Enzyme Mechanism Exploration : BCBSF has been employed to elucidate the mechanisms of serine proteases through kinetic studies and structural analysis post-inhibition.
  • Therapeutic Potential : The compound's ability to selectively inhibit specific enzymes positions it as a candidate for drug development targeting diseases where these enzymes play critical roles.

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